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Compound of Interest

Compound Name: Isopropyl nitrate

Cat. No.: B155222 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous

confirmation of a molecule's structure is a cornerstone of chemical analysis. This guide

provides a comparative analysis of the spectroscopic data used to confirm the structure of

isopropyl nitrate, with its structural isomer, n-propyl nitrate, serving as a key comparator. By

examining the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance

(NMR) Spectroscopy, and Mass Spectrometry (MS), we can confidently differentiate between

these two closely related molecules.

This guide presents a summary of the key quantitative spectroscopic data in easily comparable

tables. Furthermore, it provides detailed experimental protocols for acquiring the cited spectra,

ensuring that researchers can reproduce and apply these analytical techniques in their own

laboratories.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for isopropyl nitrate and n-propyl

nitrate, highlighting the differences that enable their structural confirmation.

Infrared (IR) Spectroscopy
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Functional Group Vibrational Mode
Isopropyl Nitrate

(cm⁻¹)

n-Propyl Nitrate

(cm⁻¹)

NO₂ Asymmetric Stretch ~1626 ~1630

NO₂ Symmetric Stretch ~1275 ~1275

C-H Stretch ~2980, ~2940, ~2880 ~2970, ~2940, ~2880

Table 1: Comparison of key Infrared (IR) absorption peaks for Isopropyl Nitrate and n-Propyl

Nitrate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solvent: CDCl₃)

Proton Environment Isopropyl Nitrate n-Propyl Nitrate

Chemical Shift (ppm) Multiplicity Integration

-OCH- ~5.2 Septet

-CH₃ ~1.4 Doublet

-OCH₂- - -

-CH₂- - -

-CH₃ - -

Table 2: Comparison of ¹H NMR spectral data for Isopropyl Nitrate and n-Propyl Nitrate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(Solvent: CDCl₃)
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Carbon Environment Isopropyl Nitrate (ppm) n-Propyl Nitrate (ppm)

-OCH- ~78 -

-CH₃ ~22 -

-OCH₂- - ~75

-CH₂- - ~22

-CH₃ - ~10

Table 3: Comparison of ¹³C NMR chemical shifts for Isopropyl Nitrate and n-Propyl Nitrate.

Mass Spectrometry (MS)

m/z

Proposed

Fragment

(Isopropyl

Nitrate)

Relative

Intensity (%)

Proposed

Fragment (n-

Propyl Nitrate)

Relative

Intensity (%)

105 [M]⁺ Low [M]⁺ Low

89 [M-CH₃]⁺ Moderate [M-C₂H₅]⁺ Moderate

60 [CH₃CH(OH)]⁺ High [C₃H₇O]⁺ Moderate

45 [C₂H₅O]⁺ High [C₂H₅O]⁺ High

43 [CH(CH₃)₂]⁺ Very High [C₃H₇]⁺ High

Table 4: Comparison of major fragments in the Mass Spectra of Isopropyl Nitrate and n-Propyl

Nitrate.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a liquid sample to identify functional groups.
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Materials:

Fourier-Transform Infrared (FTIR) Spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

Pasteur pipette

Sample (isopropyl nitrate or n-propyl nitrate)

Acetone (for cleaning)

Kimwipes

Procedure:

Ensure the FTIR spectrometer is powered on and has been properly calibrated.

Clean the salt plates thoroughly with a small amount of acetone and a Kimwipe. Handle the

plates by their edges to avoid transferring moisture and oils.

Using a clean Pasteur pipette, place a single drop of the liquid sample onto the center of one

salt plate.

Carefully place the second salt plate on top of the first, allowing the liquid to spread and form

a thin film between the plates.

Place the "sandwiched" salt plates into the sample holder of the FTIR spectrometer.

Acquire the background spectrum to account for atmospheric and instrumental noise.

Acquire the sample spectrum.

Process the spectrum to identify the characteristic absorption peaks.

After analysis, clean the salt plates with acetone and return them to a desiccator for storage.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample to determine its molecular

structure.

Materials:

NMR Spectrometer (e.g., 400 MHz)

NMR tube (5 mm)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Pasteur pipette

Sample (isopropyl nitrate or n-propyl nitrate)

Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)

Procedure:

Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

small, clean vial.

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

Ensure the liquid height in the NMR tube is appropriate for the instrument (typically around 4-

5 cm).

Cap the NMR tube and carefully wipe the outside with a Kimwipe to remove any dust or

fingerprints.

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.
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Acquire the ¹H NMR spectrum, setting appropriate parameters for the number of scans,

pulse width, and acquisition time.

Acquire the proton-decoupled ¹³C NMR spectrum, adjusting parameters as necessary for the

lower sensitivity of the ¹³C nucleus.

Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform.

Phase the resulting spectra and reference them to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities

of all signals.

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of a molecule.

Materials:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Gas Chromatograph (GC) for sample introduction (GC-MS)

Vial for sample solution

Solvent (e.g., methanol or dichloromethane)

Procedure:

Prepare a dilute solution of the sample (typically in the ppm range) in a volatile solvent.

Inject the sample solution into the GC-MS system. The GC will separate the sample from the

solvent and introduce it into the mass spectrometer's ion source.

In the ion source, the sample molecules are bombarded with high-energy electrons (typically

70 eV for EI), causing them to ionize and fragment.
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The resulting positively charged ions (the molecular ion and fragment ions) are accelerated

into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Analyze the spectrum to identify the molecular ion peak and the characteristic fragmentation

pattern.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of an unknown

compound, such as isopropyl nitrate, using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Structure Confirmation.
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[https://www.benchchem.com/product/b155222#spectroscopic-analysis-to-confirm-the-
structure-of-isopropyl-nitrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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